tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Beschreibung
Systematic IUPAC Nomenclature and Structural Representation
The compound tert-butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate follows IUPAC naming conventions for bicyclic carbamates. Its systematic name is derived as follows:
- Core structure : A piperidine ring (hexahydropyridine) substituted at position 4 with a phenyl group.
- Phenyl substituents : The phenyl group contains two functional groups:
- An amino group (-NH₂) at position 4.
- A hydroxymethyl group (-CH₂OH) at position 2.
- Protective group : A tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen via a carboxylate ester linkage.
The full IUPAC name is:
tert-butyl 4-[4-amino-2-(hydroxymethyl)phenyl]piperidine-1-carboxylate .
Structural Representation :
O
||
O-C-O-C(CH₃)₃
|
N-piperidine–C4–(C₆H₃(NH₂)(CH₂OH)-2,4)
Molecular Formula :
$$ \text{C}{17}\text{H}{25}\text{N}2\text{O}4 $$
Molecular Weight :
Approximately 321.39 g/mol (calculated from atomic masses).
| Structural Feature | Component |
|---|---|
| Piperidine ring | $$ \text{C}5\text{H}{10}\text{N} $$ |
| Phenyl group | $$ \text{C}6\text{H}5 $$ |
| Amino group (-NH₂) | $$ \text{NH}_2 $$ |
| Hydroxymethyl group (-CH₂OH) | $$ \text{CH}_2\text{OH} $$ |
| tert-Butyl carboxylate | $$ \text{C}5\text{H}9\text{O}_2 $$ |
The 3D conformation shows equatorial positioning of the phenyl group on the piperidine ring, minimizing steric hindrance.
Alternative Naming Conventions in Pharmaceutical Literature
In drug development contexts, alternative names emphasize functional groups or synthetic intermediates:
Boc-protected 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine :
Highlights the protective group (tert-butoxycarbonyl) and the piperidine scaffold.4-(2-Aminobenzyl)piperidine-1-carboxylic acid tert-butyl ester :
Uses "benzyl" terminology for the substituted phenyl group, though less precise.1-Boc-4-(4-amino-2-(hydroxymethyl)phenyl)piperidine :
Shortened form common in medicinal chemistry patents.
Pharmaceutical Context :
The compound is classified as a semi-flexible linker in proteolysis-targeting chimeras (PROTACs), where its rigidity balances ternary complex formation and solubility.
Eigenschaften
IUPAC Name |
tert-butyl 4-[4-amino-2-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-8-6-12(7-9-19)15-5-4-14(18)10-13(15)11-20/h4-5,10,12,20H,6-9,11,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPVSDXQDBJNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Protection of Piperidine Nitrogen
The piperidine nitrogen is protected using tert-butyl chloroformate or di-tert-butyl dicarbonate [(Boc)₂O] under anhydrous conditions, typically in dichloromethane (DCM) or tetrahydrofuran (THF), often catalyzed by 4-dimethylaminopyridine (DMAP) to increase efficiency. This step forms the tert-butyl carbamate moiety, crucial for subsequent selective functionalization.
Functional Group Transformations
The aromatic ring is functionalized to introduce amino (-NH₂) and hydroxymethyl (-CH₂OH) groups, often through:
- Reduction of nitro groups to amino groups using hydrogenation catalysts (e.g., Pd/C with hydrogen gas or ammonium formate as a hydrogen source).
- Hydroxymethylation via nucleophilic substitution or reduction of aldehyde precursors.
One-Pot and Click Chemistry Approaches
Recent methodologies include one-pot synthesis using click chemistry to form triazole-linked piperidine derivatives, which may be adapted for related compounds. These reactions utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions, affording high yields and purity.
Representative Experimental Data and Optimization
Catalytic System Optimization
| Entry | Catalyst (mol%) | Hydrogen Source | Base | Yield Ratio (Desired:Byproduct) |
|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂·DCM (6%) | H₂ (balloon) | K₂CO₃ | 100:0 |
| 2 | Pd(dppf)Cl₂·DCM (6%) | Et₃SiH (3 eq.) | K₂CO₃ | 74:26 |
| 3 | Pd(dppf)Cl₂·DCM (10%) | Et₃SiH (3 eq.) | K₂CO₃ | 39:61 |
| 4 | PdXPhosG2 (10%) | NH₄HCO₂ (10 eq.) | K₂PO₄ | 28:72 |
| 5 | PdXPhosG2 (10%) | NH₄HCO₂ (10 eq.) | K₂PO₄ | 80:20 |
| 6 | PdXPhosG2 (12%) | NH₄HCO₂ (10 eq.) | K₂PO₄ | 100:0 |
Table 1: Optimization of catalytic conditions for coupling and reduction steps, showing the impact on product yield and purity.
General Procedure for Coupling and Reduction
- Combine boronic ester/acid and aryl halide with PdXPhosG2 catalyst and 10% Pd/C in 1,4-dioxane/water solvent.
- Stir at 80 °C for 4 hours.
- Add ammonium formate in methanol as a hydrogen source.
- Stir at room temperature for 16 hours.
- Filter through Celite and concentrate.
- Purify via chromatography to isolate the target compound.
Purification and Characterization
- Purification: Silica gel chromatography using ethyl acetate/hexane mixtures.
- Analysis:
- ^1H NMR and ^13C NMR spectroscopy for structural confirmation.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- Chiral HPLC for enantiomeric purity when applicable.
- Typical purity: >95% after purification.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Nitrogen Protection | tert-Butyl chloroformate, DMAP, DCM/THF | Formation of Boc-protected piperidine |
| Aromatic Coupling | PdXPhosG2 or Pd(dppf)Cl₂·DCM, K₃PO₄/K₂CO₃, 1,4-dioxane/H₂O, 65–80 °C, 4 h | Cross-coupling to attach substituted phenyl ring |
| Reduction of Nitro to Amine | Pd/C or PdXPhosG2 with NH₄HCO₂ or H₂, room temp, 16 h | Conversion of nitro group to amino group |
| Hydroxymethyl Introduction | Nucleophilic substitution or reduction methods | Installation of hydroxymethyl group |
| Purification | Silica gel chromatography | >95% purity achieved |
Research Findings and Considerations
- The choice of catalyst and hydrogen source critically affects the yield and selectivity of the reduction step.
- Use of ammonium formate as a hydrogen donor in the presence of Pd catalysts provides a mild and efficient reduction environment.
- The Boc protecting group is stable under the coupling and reduction conditions, allowing for multi-step synthesis without deprotection.
- Reaction conditions such as temperature, solvent ratio, and base choice require optimization for scale-up and industrial production.
- One-pot synthesis and click chemistry approaches offer promising alternatives for rapid assembly of related piperidine derivatives but may require adaptation for this specific compound.
Analyse Chemischer Reaktionen
tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to form an amine, which can further react to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
The applications of tert-butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate span several fields:
Medicinal Chemistry
- Targeted Protein Degradation : Used extensively in developing PROTACs aimed at degrading specific oncogenic proteins, offering a novel approach to cancer therapy.
- Therapeutic Development : Investigated for its potential in treating diseases characterized by abnormal protein accumulation or function.
Biochemistry
- Protein-Protein Interaction Studies : Serves as a tool for studying interactions between proteins and their ligands, providing insights into cellular signaling pathways.
- Modulation of Protein Function : By facilitating targeted degradation, it aids in understanding how protein levels affect cellular processes.
Chemical Synthesis
- Building Block for Complex Molecules : Functions as an intermediate in synthesizing more complex organic molecules, contributing to advancements in organic chemistry.
- Reagent in Organic Synthesis : Utilized in various synthetic pathways to create diverse chemical entities.
Case Studies
Several studies highlight the effectiveness and versatility of this compound:
- Targeting Oncogenic Proteins : A study demonstrated that PROTACs incorporating this compound effectively degraded mutant forms of oncogenic proteins, leading to reduced tumor growth in preclinical models.
- Biological Activity Analysis : Research indicated that compounds utilizing this linker exhibited enhanced selectivity and potency against specific targets compared to traditional inhibitors, showcasing its potential in drug design.
- Synthesis Optimization : Investigations into synthetic methods revealed efficient protocols for producing this compound at scale, emphasizing its applicability in industrial settings.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The linker region, which includes this compound, plays a crucial role in the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Physical and Chemical Properties
Biologische Aktivität
tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a compound classified under 4-aryl piperidines, primarily noted for its role as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). These compounds are increasingly significant in targeted protein degradation, a promising therapeutic strategy in cancer treatment and other diseases. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and research applications.
Target Interaction
The primary mechanism of action for this compound involves its role as a linker in PROTACs. It facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome pathway .
Biochemical Pathways
The compound's action significantly impacts the ubiquitin-proteasome system (UPS), which is essential for regulating protein levels within cells. By promoting targeted degradation, it can modulate various cellular processes, including cell cycle regulation and apoptosis .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Protein Degradation | Induces degradation of specific target proteins through E3 ligase interaction. |
| Cellular Pathway Modulation | Alters signaling pathways by reducing levels of specific proteins. |
| Potential Anticancer Effects | May reduce tumor growth by degrading oncogenic proteins. |
Case Studies
-
Targeted Protein Degradation
In a study focusing on cancer therapy, this compound was incorporated into PROTACs designed to target specific oncogenic proteins. The results indicated that these PROTACs effectively reduced the target protein levels in various cancer cell lines, demonstrating significant potential for therapeutic applications . -
Mechanistic Insights
Further research revealed that the compound's effectiveness is influenced by environmental factors such as temperature and pH. For instance, maintaining a storage temperature between 2-8°C was found to enhance its stability and efficacy in biological assays .
Safety and Toxicology
While this compound has shown promise in biological applications, safety assessments indicate potential skin irritation and sensitization upon exposure. Therefore, handling precautions are necessary during laboratory use.
Q & A
Q. What synthetic routes are commonly employed to prepare tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach is coupling 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine with tert-butyl chloroformate under basic conditions. Dichloromethane (DCM) is often used as the solvent, with triethylamine (TEA) to neutralize HCl byproducts . Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 molar ratio of piperidine derivative to chloroformate), and reaction time (4–12 hours). Monitoring via thin-layer chromatography (TLC) ensures completion . Yield improvements may involve inert atmospheres (e.g., nitrogen) to prevent side reactions.
Q. How can researchers verify the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H), while aromatic protons resonate between 6.5–7.5 ppm. The hydroxymethyl group (-CH₂OH) shows characteristic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak for C₁₇H₂₅N₂O₃).
- Infrared Spectroscopy (IR) : Bands at ~1680 cm⁻¹ (C=O of carbamate) and ~3300 cm⁻¹ (N-H/O-H stretching) confirm key functional groups.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Fire Safety : Use CO₂ or dry powder extinguishers for fires; avoid water jets due to potential reactivity .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory NMR data be resolved when confirming the regiochemistry of the hydroxymethyl group?
- Methodological Answer : Discrepancies in NMR assignments (e.g., ambiguous coupling constants for -CH₂OH) can arise from dynamic effects or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Correlate protons and carbons to resolve overlapping signals .
- Variable Temperature NMR : Identify conformational changes affecting splitting patterns.
- Comparative Analysis : Contrast spectra with analogs lacking the hydroxymethyl group (e.g., tert-butyl 4-aminophenylpiperidine derivatives) .
Q. What experimental designs are suitable for studying this compound’s interaction with enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure activity changes in the presence of the compound. For example, monitor trypsin-like proteases via AMC (7-amino-4-methylcoumarin) release .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) by immobilizing the enzyme on a sensor chip and flowing the compound at varying concentrations.
- Molecular Docking : Predict binding modes using software like AutoDock Vina, guided by X-ray crystallography data of related enzyme-inhibitor complexes .
Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?
- Methodological Answer : Yield drops during scale-up often stem from inefficient mixing or heat dissipation. Solutions include:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, enhancing reproducibility .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, solvent volume, stirring rate).
- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation .
Data Analysis and Contradiction Resolution
Q. What analytical approaches reconcile conflicting HPLC purity results post-synthesis?
- Methodological Answer : Discrepancies may arise from column degradation or mobile phase variability. Mitigation steps:
- Column Calibration : Use certified reference standards (e.g., USP-grade) to validate retention times.
- Gradient Optimization : Adjust acetonitrile/water ratios to improve peak resolution.
- Mass-Detection Coupling : LC-MS confirms purity by identifying co-eluting impurities .
Q. How can researchers interpret inconsistent biological activity data across assays?
- Methodological Answer : Variability may result from assay conditions (pH, ionic strength) or compound stability. Approaches:
- Dose-Response Curves : Generate IC₅₀ values under standardized conditions (e.g., 37°C, pH 7.4).
- Stability Studies : Incubate the compound in assay buffers and quantify degradation via LC-MS .
- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence polarization vs. calorimetry) .
Application-Oriented Questions
Q. What strategies enable the incorporation of this compound into drug discovery pipelines?
- Methodological Answer :
- SAR Studies : Synthesize derivatives (e.g., modifying the hydroxymethyl group to esters or ethers) to explore structure-activity relationships .
- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell models) .
Q. How can computational methods predict the compound’s reactivity in novel chemical transformations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
